![molecular formula C12H12N2OS B1454494 6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1239724-17-4](/img/structure/B1454494.png)
6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is an organic compound with a molecular formula of C10H10N2OS. It is a derivative of the heterocyclic compound pyrimidine, which is found in many natural and synthetic compounds. Pyrimidine is an important building block of many biomolecules, such as DNA, RNA, and proteins. 6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been studied for its potential applications in medicine and biotechnology.
Scientific Research Applications
Synthesis and Biological Activity
Research into dihydropyrimidine derivatives, including compounds similar to "6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," has shown a broad range of biological activities. These compounds have been synthesized and tested for various activities, such as antihypertensive, anti-ulcer, anti-inflammatory, analgesic, antimicrobial, and antitumor properties.
Antihypertensive and Anti-ulcer Activities : Studies have synthesized various dihydropyrimidine derivatives to explore their potential in treating conditions like hypertension and ulcers. These compounds have shown promising results in preclinical evaluations, demonstrating the significant potential of dihydropyrimidine derivatives in medicinal chemistry (Rana et al., 2004); (Rana et al., 2011).
Analgesic, Anti-inflammatory, and Local Anesthetic Activities : The synthesis of dihydropyrimidine derivatives has been aimed at evaluating their pharmacological profile, especially their local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These studies have highlighted the influence of thiosubstitution on the pharmacological activities of these compounds, suggesting that such modifications can enhance the activity or introduce new therapeutic properties (Ranise et al., 1997).
Antimicrobial and Antitumor Activities : Dihydropyrimidine derivatives have also been explored for their antimicrobial and antitumor activities. These studies have involved the synthesis of novel compounds and the evaluation of their biological activities against various pathogens and cancer cell lines, demonstrating the versatility of dihydropyrimidine derivatives in developing new therapeutic agents (Gomha et al., 2018); (Hafez et al., 2017).
Structural and Spectroscopic Analysis
The structural and spectroscopic analyses of dihydropyrimidine derivatives provide insights into their chemical properties and potential interactions with biological targets. Studies involving X-ray crystallography, NMR, and FT-IR spectroscopy have elucidated the molecular structures of these compounds, aiding in the understanding of their biological activities and paving the way for the design of more effective therapeutic agents.
- Crystal Structure and Spectroscopic Characterization : The crystal structure and spectroscopic analysis of dihydropyrimidine derivatives have been extensively studied, providing valuable information on their molecular geometry, vibrational frequencies, and electronic properties. These studies contribute to the fundamental understanding of the chemical and physical properties of dihydropyrimidine derivatives, facilitating their application in various scientific research areas (Pekparlak et al., 2018).
Mechanism of Action
Target of Action
The primary target of 6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is STING (Stimulator of Interferon Genes) . STING is a key sensor of cytosolic nucleic acids and a transmembrane protein found in the endoplasmic reticulum . Upon activation, it functions as a signaling hub, orchestrating immune responses to pathogenic, tumoral, or self-DNA detected in the cytoplasm .
Mode of Action
6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its inhibitory action by covalently binding to STING at the transmembrane cysteine residue at position 91 . This synthetic indole-derivative blocks STING palmitoylation and clustering, two essential steps for STING signaling .
Pharmacokinetics
It is known that the compound is potent and selective, and it has been shown to inhibit both human and murine sting in vitro and in vivo .
Result of Action
The compound’s action results in the reduction of inflammation. In models of autoinflammatory disease, 6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one blocks STING-induced expression of pro-inflammatory cytokines .
Action Environment
It is known that the compound is shipped at room temperature and is recommended to be stored at -20°c . This suggests that temperature could be a significant environmental factor affecting the compound’s stability.
properties
IUPAC Name |
6-(4-ethylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-8-3-5-9(6-4-8)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJMKYBSFNQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-ethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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